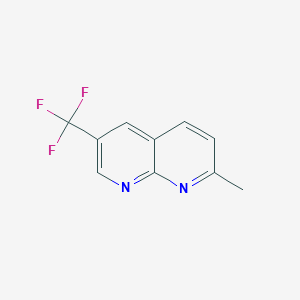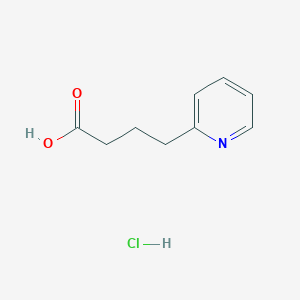
4-(Pyridin-2-yl)butanoic acid hydrochloride
説明
4-(Pyridin-2-yl)butanoic acid hydrochloride, also known as 4-(2-pyridyl)butanoic acid hydrochloride, is an organic compound that is widely used in scientific research. It is a white crystalline solid with a molecular weight of 213.62 g/mol and a melting point of 156-158 °C. 4-(2-pyridyl)butanoic acid hydrochloride is soluble in water, ethanol, and methanol, and is insoluble in ether and chloroform. This compound is widely used as a building block for the synthesis of other organic compounds and as a reagent in various biochemical and physiological experiments.
科学的研究の応用
Molecular and Crystal Structure Studies
4-(Pyridin-2-yl)butanoic acid hydrochloride has been explored for its molecular and crystal structure. Naveen et al. (2016) conducted a detailed analysis of its crystal structure, revealing strong structure-directing hydrogen bonds that form a three-dimensional supramolecular structure, which could have implications in the field of crystal engineering and material science (Naveen et al., 2016).
Synthesis and Chemical Properties
The compound's role in the synthesis of other chemicals is notable. For instance, Procopiou et al. (2018) used a derivative of 4-(Pyridin-2-yl)butanoic acid hydrochloride in the synthesis of a series of 3-aryl(pyrrolidin-1-yl)butanoic acids, demonstrating its utility in creating molecules with high affinity and selectivity for specific integrins, which are crucial in cellular adhesion and signal transduction (Procopiou et al., 2018).
Applications in Nanofluidic Devices
4-(Pyridin-2-yl)butanoic acid hydrochloride has been utilized in the development of nanofluidic devices. Ali et al. (2012) used a related compound to demonstrate the optical gating of synthetic ion channels, indicating potential applications in controlled release, sensing, and information processing at the nanoscale (Ali et al., 2012).
Spin-Transition Properties in Complexes
In the field of coordination chemistry, González-Prieto et al. (2011) studied the spin-transition properties of pyrene-decorated 2,6-bispyrazolylpyridine-based Fe(II) complexes. They found that the nature of pyrene substitution on the ligand significantly affects the spin-transition behavior of the complexes, illustrating the compound's relevance in studying magnetic properties and molecular electronics (González-Prieto et al., 2011).
Corrosion Inhibition
In the field of materials science, Resen et al. (2020) explored the use of a novel pyridine, including 4-(Benzoimidazole-2-yl)pyridine, for corrosion inhibition in steel. This highlights the potential application of 4-(Pyridin-2-yl)butanoic acid hydrochloride in protecting materials from corrosive environments (Resen et al., 2020).
特性
IUPAC Name |
4-pyridin-2-ylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c11-9(12)6-3-5-8-4-1-2-7-10-8;/h1-2,4,7H,3,5-6H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBMHJIDLAUHPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-2-yl)butanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



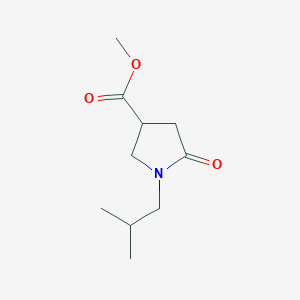
![2-{[1-(tert-Butoxycarbonyl)-4-piperidinyl]-oxy}propanoic acid](/img/structure/B1392800.png)
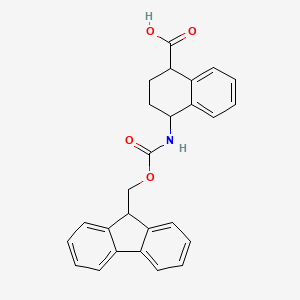
![5,5,7,9-tetramethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione](/img/structure/B1392802.png)
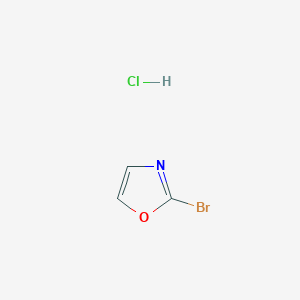
![1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1392804.png)
![4-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride](/img/structure/B1392807.png)
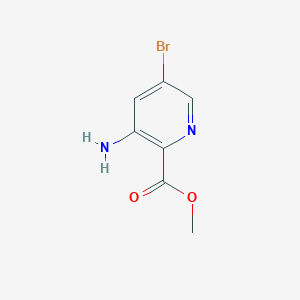
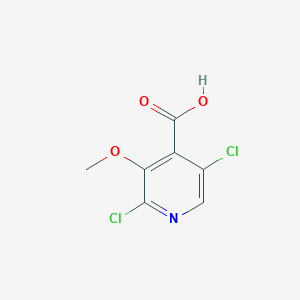
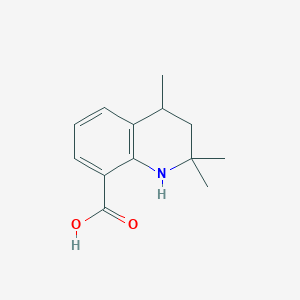
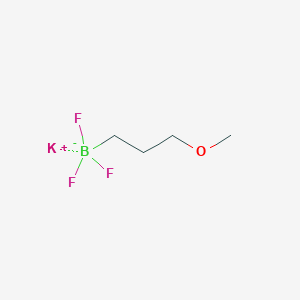
![Sodium 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate](/img/structure/B1392818.png)
![Sodium 2-[4-(4-methanesulfonylphenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B1392819.png)
